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Compound of Interest
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Cat. No.: B170766

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
the oxindole alkaloid, 7-Isocarapanaubine. Due to the limited availability of directly published
complete spectroscopic datasets for 7-lsocarapanaubine, this document also includes data for
its stereoisomer, Carapanaubine, to serve as a valuable reference point for researchers in the
field. The structural similarity between these isomers makes the spectroscopic data of
Carapanaubine highly relevant for the characterization and identification of 7-
Isocarapanaubine.

Introduction to 7-Isocarapanaubine

7-Isocarapanaubine is a member of the oxindole alkaloid family, a class of natural products
known for their diverse biological activities. Its chemical structure, defined by the IUPAC name
methyl (1S,4aS,5aS,6S,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-
octahydropyrano[3,4-flindolizine-6,3'-1H-indole]-4-carboxylate, features a complex polycyclic
system. The molecular formula of 7-lsocarapanaubine is C23H2s8N20s, with a corresponding
molecular weight of 428.5 g/mol .

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition
and fragmentation patterns of organic molecules.
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Table 1: Mass Spectrometry Data for Carapanaubine

Parameter Value Source

Molecular Formula C23H28N206 PubChem CID: 442037
Molecular Weight 428.5 g/mol PubChem CID: 442037
Precursor Type [M+H]* PubChem CID: 442037
Precursor m/z 429.202 PubChem CID: 442037
Major Fragment lons (m/z) Relative Abundance

220.096176 100 PubChem CID: 442037
189.077179 72.25 PubChem CID: 442037
397.179077 55.02 PubChem CID: 442037
174.053909 45.61 PubChem CID: 442037
205.071136 41.22 PubChem CID: 442037

Experimental Protocol: Liquid Chromatography-Mass
Spectrometry (LC-MS)

The provided mass spectrometry data for Carapanaubine was likely obtained using a Liquid
Chromatography-Mass Spectrometry (LC-MS) system, a standard technique for the analysis of
natural product extracts. A typical protocol would involve:

o Sample Preparation: A dilute solution of the purified alkaloid is prepared in a suitable solvent
(e.g., methanol or acetonitrile).

o Chromatographic Separation: The sample is injected into a high-performance liquid
chromatography (HPLC) system equipped with a C18 column. A gradient elution with a
mobile phase consisting of water and acetonitrile, often with an acid modifier like formic acid,
is used to separate the compound from any impurities.

« lonization: The eluent from the HPLC is directed to the mass spectrometer’s ion source,
typically an electrospray ionization (ESI) source, which generates protonated molecules
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([M+H]*) in the positive ion mode.

e Mass Analysis: The ions are then analyzed by a high-resolution mass analyzer, such as a
Quadrupole Time-of-Flight (QTOF) instrument, to determine their mass-to-charge ratio with

high accuracy.

e Fragmentation Analysis (MS/MS): To obtain structural information, the precursor ion of
interest (m/z 429.202 for Carapanaubine) is selected and subjected to collision-induced
dissociation (CID) to generate fragment ions, which are then mass analyzed.

Sample Preparation Liquid Chromatography

Elution ‘ lonization | __fon Transfer
| N (ES)

Click to download full resolution via product page
Fig. 1: A generalized workflow for LC-MS/MS analysis of alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

As of the latest search, specific, experimentally determined *H and 3C NMR data for 7-
Isocarapanaubine are not available in publicly accessible databases or literature. The
structural elucidation of such complex molecules heavily relies on a combination of 1D and 2D
NMR experiments.

Experimental Protocol: NMR Spectroscopy

A standard set of NMR experiments for the structural elucidation of a novel alkaloid like 7-
Isocarapanaubine would include:

o Sample Preparation: 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, MeOD, or DMSO-de) in a 5 mm NMR tube.
Tetramethylsilane (TMS) is typically used as an internal standard.
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e 1H NMR: A one-dimensional proton NMR spectrum is acquired to determine the chemical
shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of all proton signals.

e 13C NMR: A one-dimensional carbon NMR spectrum, usually proton-decoupled, is acquired
to determine the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by
Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate
between CH, CHz, and CHs groups.

e 2D NMR:
o COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple
Quantum Coherence): To correlate directly bonded proton and carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for assembling the molecular
skeleton.

o NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is
essential for elucidating the relative stereochemistry of the molecule.
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Fig. 2: Logical workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy Data

Detailed experimental IR spectroscopic data for 7-lsocarapanaubine is not currently available
in the surveyed literature and databases. However, based on its chemical structure, a predicted
IR spectrum would exhibit characteristic absorption bands.

Table 2: Predicted Infrared Absorption Bands for 7-lsocarapanaubine
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. Expected Wavenumber o
Functional Group ( 1 Description
cm-

Stretching vibration, likely a

N-H (oxindole) ~3400 ]

sharp to medium peak.
C-H (sp® and sp?) 2850-3100 Stretching vibrations.
C=0 (oxindole lactam) ~1710 Strong stretching vibration.
C=0 (ester) ~1735 Strong stretching vibration.
C=C (aromatic and enol ether) 1600-1650 Stretching vibrations.
C-O (ether and ester) 1000-1300 Stretching vibrations.

Experimental Protocol: Infrared (IR) Spectroscopy

The acquisition of an IR spectrum for a solid sample like 7-Isocarapanaubine is typically
performed using one of the following methods:

o KBr Pellet Method: A small amount of the sample is finely ground with dry potassium
bromide (KBr) powder and then pressed into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
onto the surface of an ATR crystal (e.g., diamond or zinc selenide).

The sample is then irradiated with infrared light, and the detector measures the amount of light
that is transmitted or reflected as a function of wavenumber. The resulting spectrum is a plot of
transmittance or absorbance versus wavenumber.

Conclusion

This technical guide summarizes the currently available spectroscopic information for 7-
Isocarapanaubine and its stereoisomer, Carapanaubine. While mass spectrometry data for
Carapanaubine provides a solid foundation for molecular formula determination and
fragmentation analysis, the lack of publicly available NMR and IR data for 7-lsocarapanaubine
highlights a gap in the chemical literature. The experimental protocols and logical workflows
presented herein provide a roadmap for researchers aiming to fully characterize this and other
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related natural products. The acquisition and publication of a complete set of spectroscopic
data for 7-Isocarapanaubine would be a valuable contribution to the field of natural product
chemistry.

 To cite this document: BenchChem. [Spectroscopic Profile of 7-Isocarapanaubine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b170766#7-isocarapanaubine-spectroscopic-data-
nMmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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